Fenclofenac Methyl Ester

Übersicht

Beschreibung

Fenclofenac Methyl Ester is a high-quality reference standard used for pharmaceutical testing . It is a powder in physical form .

Synthesis Analysis

The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlorides, acid anhydrides, and lower esters . Methyl esters are the favorite derivatives for GC analysis of fatty acids .Molecular Structure Analysis

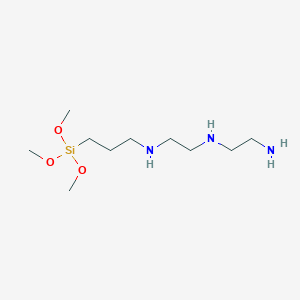

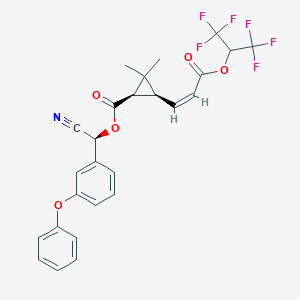

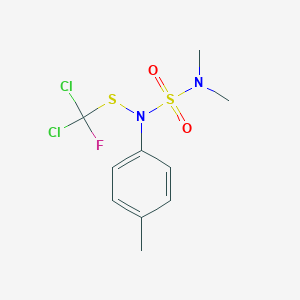

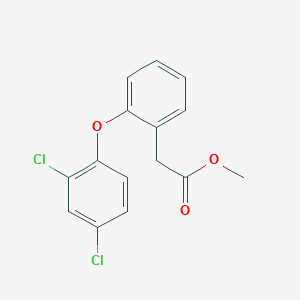

The molecular structure of Fenclofenac Methyl Ester is related to that of diclofenac and fenclofenac .Chemical Reactions Analysis

Esters are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Fenclofenac Methyl Ester is a powder . Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen

Vasodilatory Effects

- Fenofibrate and Vasodilation : Fenofibrate, a compound similar to Fenclofenac Methyl Ester, has been found to cause dose-dependent dilation of porcine retinal arterioles, suggesting its potential use in treating diabetic retinopathy. This dilation is primarily endothelium-dependent and is mediated by the release of nitric oxide, engaging pathways like guanylyl cyclase, PI3-kinase, and AMP-activated protein kinase (Omae et al., 2012).

Solubility and Drug Delivery

- Improving Solubility of NSAIDs : Research on Meclofenamic acid, another NSAID like Fenclofenac, demonstrates methods to increase solubility via cocrystals and salts, which could be relevant for Fenclofenac Methyl Ester in enhancing its bioavailability (Sanphui et al., 2012).

Prodrug Applications

- Diclofenac Prodrugs for Transdermal Delivery : Research has been conducted on prodrugs of Diclofenac (related to Fenclofenac) for transdermal delivery. These prodrugs, with improved hydrophilicity, show better skin permeation, indicating potential for similar applications in Fenclofenac Methyl Ester (Lobo et al., 2014).

Environmental Impact

- Diclofenac in Aquatic Environments : Studies have shown that Diclofenac, a drug similar to Fenclofenac, can accumulate in the environment and have deleterious effects on aquatic life, highlighting the need for careful consideration of the environmental impact of Fenclofenac Methyl Ester (Mehinto et al., 2010).

LXR Antagonism

- Fibrate Specificity for PPARα vs. LXR : Research indicates that ester forms of fibrates, similar to Fenclofenac Methyl Ester, can function as antagonists for liver X receptors (LXR). This suggests potential applications in regulating lipid homeostasis and cholesterol metabolism (Thomas et al., 2003).

Pharmacokinetics

- Pharmacokinetics of Fenclofenac : A study on the pharmacokinetics of Fenclofenac following single and multiple doses highlights the drug's behavior in the body, essential for understanding its therapeutic applications (Henson et al., 2010).

Prodrugs for Topical Anti-inflammatory Activity

- Polyoxyethylene Esters as Dermal Prodrugs : Polyoxyethylene esters of NSAIDs like Diclofenac have been explored for dermal application, showing potential for Fenclofenac Methyl Ester in similar applications (Bonina et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

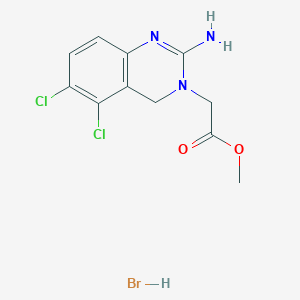

methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKUOZXRLGQKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenclofenac Methyl Ester | |

Retrosynthesis Analysis

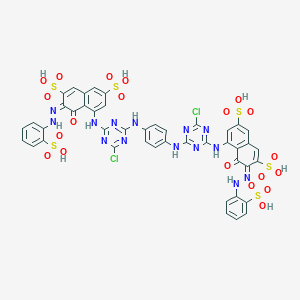

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.